molecular formula C16H18N2O3 B2457425 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448078-38-3

2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2457425
CAS No.: 1448078-38-3
M. Wt: 286.331
InChI Key: VKDGBVXTWARTBV-UHFFFAOYSA-N
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Description

2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes both amide and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide can be achieved through a multi-step process involving the following key steps:

  • Formation of the Alkyne Intermediate: : The initial step involves the synthesis of an alkyne intermediate. This can be achieved through the reaction of an appropriate starting material with a base such as sodium amide in liquid ammonia, followed by the addition of a halogenated alkyne.

  • Amidation Reaction: : The alkyne intermediate is then subjected to an amidation reaction with pent-4-enamide. This reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Final Coupling: : The final step involves the coupling of the amidated alkyne with 2-hydroxybenzamide. This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.

  • Reduction: : The alkyne group can be reduced to alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

  • Substitution: : The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (amines, alcohols) under basic or acidic conditions

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Amine or alcohol derivatives

Scientific Research Applications

2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

  • Medicinal Chemistry: : This compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Its unique structure allows for the exploration of new drug candidates targeting various diseases.

  • Organic Synthesis: : The compound’s functional groups make it a versatile intermediate in organic synthesis. It can be used to construct more complex molecules through various chemical transformations.

  • Material Science: : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties. Its alkyne group allows for further functionalization, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amide and alkyne groups can form hydrogen bonds and π-π interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzoic acid
  • 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzylamine
  • 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzyl alcohol

Uniqueness

2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of amide and alkyne functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[4-(pent-4-enoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-3-10-15(19)18-11-6-7-12-21-14-9-5-4-8-13(14)16(17)20/h2,4-5,8-9H,1,3,10-12H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGBVXTWARTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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